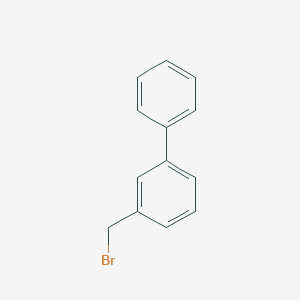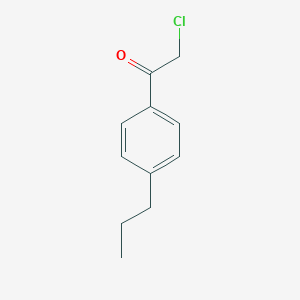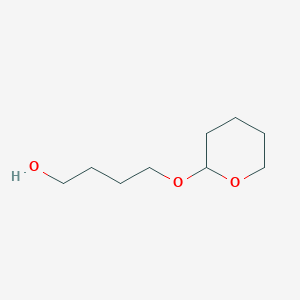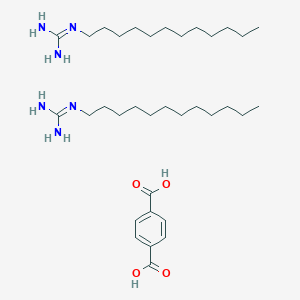
3-(Bromomethyl)biphenyl
概要
説明
Synthesis Analysis
The synthesis of biphenyl derivatives, including those similar to "3-(Bromomethyl)biphenyl," involves various chemical strategies. For instance, the homocoupling of 1-bromo-3,5-di(p-X-phenylethynyl)benzene mediated by zero-valent nickel complexes is a method to obtain conjugated biphenyl derivatives efficiently (Rodríguez et al., 2009). Another synthesis approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing the versatility in synthesizing brominated biphenyl compounds (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, such as 2,6-di(bromomethyl)biphenyl, reveals a near-perpendicular arrangement of the two phenyl rings and an anti-conformation of the bromomethyl groups, highlighting the complex interactions and arrangements in these compounds (Obrey et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving bromomethyl biphenyls are diverse, ranging from palladium-catalyzed cross-coupling reactions to electrochemically induced multicomponent transformations. These reactions underscore the reactivity and versatility of bromomethyl biphenyl compounds in synthesizing a wide range of products (Rizwan et al., 2014).
Physical Properties Analysis
The physical properties, including crystal structures and molecular geometries of brominated biphenyl compounds, are crucial for understanding their behavior and potential applications. Studies such as the one on the molecular structure of 2,6-di(bromomethyl)biphenyl provide detailed insights into the arrangement of atoms and the overall geometry of these molecules (Obrey et al., 2002).
Chemical Properties Analysis
The chemical properties of "3-(Bromomethyl)biphenyl" derivatives, such as their reactivity in Suzuki cross-coupling reactions and their potential as intermediates for further chemical transformations, are highlighted in the literature. These properties are pivotal in exploring the utility and functionalization of biphenyl compounds in various chemical contexts (Rizwan et al., 2014).
科学的研究の応用
1. Proteomics Research
- Application : 3-(Bromomethyl)biphenyl is used in proteomics research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
2. Synthesis of Functionalized Carbazoles
- Application : 3-(Bromomethyl)biphenyl is used in the synthesis of functionalized carbazoles .
- Method : The annulation method has been successfully extended to (bromomethyl)benzene as well as 1,3,5-tri(bromomethyl)benzene . The results of the Lewis acid-mediated cascade approach indicated that arenes were found to react less favourably with the indolyl-2-methylacetate substrate than with the comparable 2-(bromomethyl)indole .
- Results : This method enabled the preparation of functionalized carbazoles and their related polyaromatic heterocyclic compounds .
3. Proteomics Research
- Application : 3-(Bromomethyl)biphenyl is a product for proteomics research applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
4. Synthesis Routes
- Application : 3-(Bromomethyl)biphenyl is used in various synthesis routes.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The outcomes of this application were not provided in the source.
Safety And Hazards
“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)biphenyl | |
CAS RN |
14704-31-5 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

